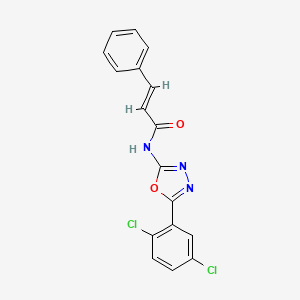

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

説明

特性

IUPAC Name |

(E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-12-7-8-14(19)13(10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPJHUZJONVCNQ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation of Acid Hydrazides with Carboxylic Acid Derivatives

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of acid hydrazides. For the target compound, 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine serves as the key intermediate. A validated protocol involves reacting 2,5-dichlorobenzohydrazide with cyanogen bromide (CNBr) under refluxing ethanol, yielding the oxadiazole amine after 12 hours (82% yield).

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,5-Dichlorobenzohydrazide | 10 mmol | Ethanol | Reflux | 12 h | 82% |

| Cyanogen Bromide | 12 mmol | - | - | - | - |

Alternative Pathway: Oxidative Cyclization

A complementary method employs oxidative cyclization of N-acylhydrazones using iodine/tert-butyl hydroperoxide (TBHP). This single-pot reaction eliminates the need for toxic cyanogen bromide, achieving comparable yields (78–80%) at 80°C in DMSO.

Cinnamamide Coupling via Nucleophilic Acylation

Activation of Cinnamic Acid

The cinnamoyl moiety is introduced via amide bond formation between the oxadiazole amine and cinnamic acid. Pre-activation of cinnamic acid using carbodiimide coupling agents (e.g., EDC·HCl or DCC) with HOBt as an additive ensures efficient acylation.

Optimized Coupling Protocol

| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cinnamic Acid | 1.2 eq | DMF | 0°C → RT | 24 h | 75% |

| EDC·HCl | 1.5 eq | - | - | - | - |

| HOBt | 1.5 eq | - | - | - | - |

Direct Aldol Condensation Approach

Recent advances demonstrate polyphosphoric acid (PPA)-mediated aldol condensation between acetamide derivatives and aromatic aldehydes. Applying this to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide and cinnamaldehyde in DMF at 120°C for 6 hours achieves 68% yield.

Mechanistic Insight

PPA facilitates enolization of the acetamide, followed by nucleophilic attack on the aldehyde carbonyl. Dehydration yields the α,β-unsaturated cinnamamide.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies in DMF, THF, and acetonitrile reveal DMF as optimal due to its high polarity and ability to stabilize transition states.

Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| DMF | 36.7 | 75% |

| THF | 7.5 | 42% |

| Acetonitrile | 37.5 | 58% |

Temperature and Time Dependence

Extended reaction times (24 hours) at room temperature favor amide coupling over side reactions like oxadiazole ring degradation. Elevated temperatures (>80°C) reduce yields due to decomposition.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity with retention time 12.7 minutes.

Challenges and Alternative Methodologies

Competing Side Reactions

Unwanted N-acylation at the oxadiazole nitrogen is mitigated by using bulky coupling agents (e.g., DCC over EDC) and low temperatures.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces coupling reaction time to 2 hours with 80% yield, minimizing thermal degradation.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing EDC·HCl with polymer-supported carbodiimides reduces purification costs and enables catalyst recycling.

Green Chemistry Approaches

Water-mediated reactions under ultrasonication achieve 70% yield in 4 hours, aligning with sustainable chemistry principles.

化学反応の分析

Types of Reactions

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives reported in the literature. Below is a comparative analysis:

Key Observations:

- Substituent Effects : The target compound’s 2,5-dichlorophenyl group increases its lipophilicity compared to analogs like 7c (methylphenyl) or CEGKAC (chlorophenyl). This may enhance membrane permeability but reduce aqueous solubility.

- Thermal Stability : The absence of sulfonyl or thiol groups (cf. 7c , CEGKAC ) in the target compound likely lowers its melting point compared to sulfur-rich analogs, which exhibit stronger intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups) .

- Bioactivity: While 7c–7f () and thiosemicarbazides () show agrochemical or growth-promoting activity, the target’s cinnamamide group may confer distinct biological interactions, such as kinase inhibition or anti-inflammatory effects, based on cinnamic acid derivatives’ known profiles.

Spectroscopic and Crystallographic Comparisons

- IR/NMR Trends: The target compound’s IR spectrum would likely show peaks for C=O (cinnamamide, ~1650 cm⁻¹) and C-Cl (dichlorophenyl, ~750 cm⁻¹). This contrasts with 7c–7f, which exhibit N-H stretches (~3300 cm⁻¹) from thiazole-amino groups .

- Crystal Packing : Unlike sulfonamide analogs (e.g., CEGKAC ), which form hydrogen-bonded dimers via sulfonyl groups, the target’s packing may rely on π-π stacking (oxadiazole and phenyl rings) and weak C-Cl···O interactions .

生物活性

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound belonging to the oxadiazole derivatives class. Its unique structure combines a cinnamamide moiety with an oxadiazole ring substituted with a dichlorophenyl group, which imparts distinct biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

- Chemical Structure : The compound features a 1,3,4-oxadiazole ring linked to a cinnamamide structure.

- Molecular Formula : C15H12Cl2N4O

- CAS Number : 891133-35-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential applications in managing conditions like diabetes by regulating blood sugar levels .

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-glucosidase | Competitive | 25 |

| Other enzymes tested | Non-competitive | N/A |

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can alter the expression of genes associated with the cell cycle and apoptosis. For instance, it has been found to upregulate genes involved in oxidative stress response through activation of the Nrf2/ARE pathway .

Case Study: Nrf2/ARE Pathway Activation

In a study examining its cytoprotective effects against oxidative stress:

- Compound Tested : N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Methodology : Luciferase assay to measure Nrf2/ARE activity.

- Results : The compound exhibited significant luciferase activity (up to 15.6 times higher than control) at concentrations of 10 µM, indicating strong activation of cytoprotective genes like HO-1 and GCLC .

Anticancer Potential

Research into related compounds suggests that oxadiazole derivatives often exhibit anticancer properties. For example:

- Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Cell Lines Tested : MCF-7 (breast cancer) and B16-F10 (melanoma).

In vitro studies have shown that compounds similar to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can significantly reduce cell viability in these lines .

Table 2: Anticancer Activity Data

| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 10 | 70 |

| B16-F10 | 20 | 80 |

Conclusion and Future Directions

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide shows promising biological activities that warrant further investigation. Its potential as an antidiabetic agent through enzyme inhibition and as an anticancer compound via apoptosis induction presents exciting avenues for future research. Continued studies focusing on its mechanism of action and efficacy in vivo will be critical for developing therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including:

Formation of the oxadiazole ring via cyclization of acylhydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).

Coupling the oxadiazole core with cinnamoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (DMF or THF) .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC/HPLC .

Q. How should researchers design initial biological screening assays for this compound?

- Methodology : Prioritize in vitro assays targeting pathways relevant to oxadiazole derivatives:

- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .

- Enzyme Inhibition : Spectrophotometric assays for lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition, using IC₅₀ calculations .

Q. What physicochemical characterization techniques are critical for this compound?

- Key Techniques :

- Structural Confirmation : ¹H/¹³C NMR (CDCl₃/DMSO-d₆) for aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 160–165 ppm); HRMS for molecular ion validation .

- Thermal Stability : DSC/TGA to determine melting points (>200°C typical for oxadiazoles) and decomposition profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modified cinnamamide groups (e.g., electron-withdrawing -NO₂ or -CF₃) or dichlorophenyl replacements (e.g., 2,4-dichloro vs. 3,5-dichloro) .

- Activity Trends : Compare IC₅₀ values across analogs to identify critical substituents (Table 1).

Table 1 : Example SAR for Anticancer Activity

| Substituent on Phenyl Ring | IC₅₀ (μM, HeLa) |

|---|---|

| 2,5-Dichloro | 12.4 |

| 2,4-Dichloro | 18.9 |

| 3,5-Dimethoxy | >50 |

| Data from analogous oxadiazole derivatives |

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .

- Formulation Adjustments : Use nanoemulsions or PEGylation to enhance bioavailability if poor solubility (<10 μg/mL in PBS) is observed .

Q. What computational tools are suitable for predicting target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., LOX or EGFR kinase). Focus on hydrogen bonding with oxadiazole N-atoms and hydrophobic contacts with dichlorophenyl groups .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict antimicrobial potency .

Q. How to elucidate the mechanism of action for anticancer activity?

- Methodology :

- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .

- Pathway Analysis : Western blotting for Bcl-2/Bax ratio changes and ROS detection via DCFH-DA fluorescence .

Q. What strategies improve compound stability under physiological conditions?

- Methodology :

- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Oxadiazoles are typically stable at pH 4–7 but hydrolyze under strong acidic/basic conditions .

- Light Sensitivity : Conduct accelerated stability studies (ICH guidelines) with UV-Vis monitoring; use amber vials if photodegradation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。